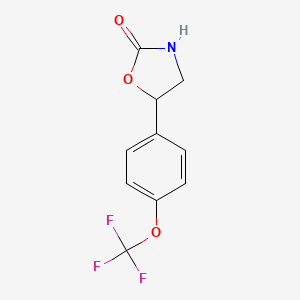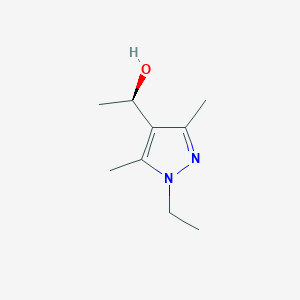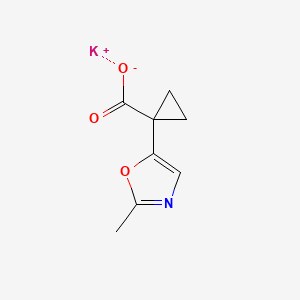
Potassium1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C8H8KNO3. It is a potassium salt derivative of a cyclopropane carboxylate, featuring an oxazole ring substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate typically involves the reaction of 2-methyl-1,3-oxazole with cyclopropane-1-carboxylic acid, followed by the addition of potassium hydroxide to form the potassium salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Potassium1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield cyclopropane derivatives with altered functional groups.
Substitution: The oxazole ring can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted oxazole compounds .
Aplicaciones Científicas De Investigación
Potassium1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Potassium1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and cyclopropane moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2-(5-methyl-1,3-oxazol-2-yl)acetate: Another potassium salt with a similar oxazole structure.
Potassium 1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylate: A closely related compound with slight structural differences
Uniqueness
Potassium1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring and a cyclopropane carboxylate makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8KNO3 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
potassium;1-(2-methyl-1,3-oxazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H9NO3.K/c1-5-9-4-6(12-5)8(2-3-8)7(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
JXWJTUSMWQZEEA-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC=C(O1)C2(CC2)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


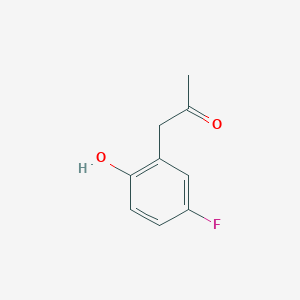
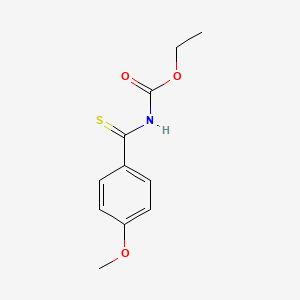

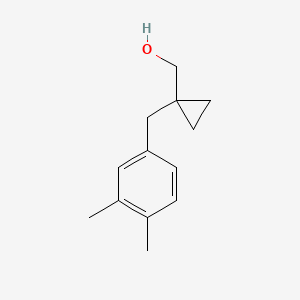

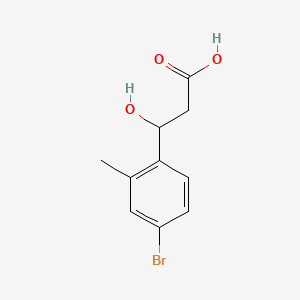

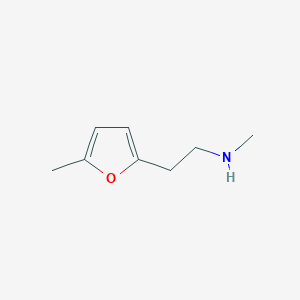
![6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B13589354.png)
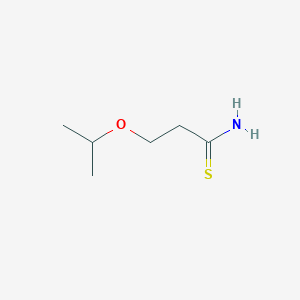
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
